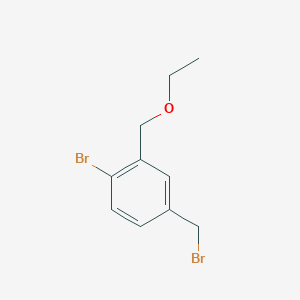
1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and ethoxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene typically involves the bromination of 4-(ethoxymethyl)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of solvent and brominating agent may vary based on cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbons.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ethoxymethyl group can participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(ethoxymethyl)benzene
- 1-Bromo-4-(bromomethyl)benzene
- 1-Bromo-2-(ethoxymethyl)benzene
Uniqueness
1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene is unique due to the presence of both bromomethyl and ethoxymethyl groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12Br2O |
|---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene |
InChI |
InChI=1S/C10H12Br2O/c1-2-13-7-9-5-8(6-11)3-4-10(9)12/h3-5H,2,6-7H2,1H3 |
InChI Key |
SFRLTOJTQFREFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















